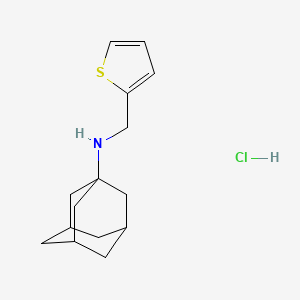

N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride

Description

N-(Thien-2-ylmethyl)adamantan-1-amine hydrochloride is a synthetic adamantane derivative characterized by a thiophene-methyl substituent attached to the adamantane amine core. Adamantane derivatives are renowned for their rigid, lipophilic tricyclic structure, which enhances blood-brain barrier penetration and receptor binding affinity. This compound is synthesized via alkylation reactions involving adamantan-1-amine hydrochloride and thien-2-ylmethyl halides, followed by purification steps such as solvent extraction and chromatography .

Key properties include:

- Molecular formula: C₁₅H₂₂ClNS

- Molecular weight: 283.86 g/mol

Commercial availability is confirmed through suppliers like Santa Cruz Biotechnology, offering 250 mg ($197) and 1 g ($399) quantities .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)adamantan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NS.ClH/c1-2-14(17-3-1)10-16-15-7-11-4-12(8-15)6-13(5-11)9-15;/h1-3,11-13,16H,4-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGCXDLUSFGBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CS4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride typically involves the reaction of adamantan-1-amine with thien-2-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

Adamantan-1-amine+Thien-2-ylmethyl chloride→N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the thienyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Medicinal Chemistry

- Antiviral Activity : Preliminary studies indicate that N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride may exhibit antiviral properties similar to other adamantane derivatives. Its interaction with viral replication pathways suggests potential applications in treating viral infections, particularly those caused by enveloped viruses like influenza and possibly coronaviruses .

- Neurological Research : The compound's binding affinity to receptors associated with neurological functions is under investigation. This could lead to applications in treating neurodegenerative diseases, as it may modulate neurotransmitter systems or provide neuroprotective effects.

- Pharmacological Profile : The compound's unique thienyl substitution might enhance its interaction with specific biological targets, potentially improving its efficacy compared to traditional adamantane derivatives. Ongoing studies are focused on optimizing its pharmacological profile through detailed binding studies and activity assessments.

Comparative Analysis with Related Compounds

This compound shares structural characteristics with several notable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Amantadine | Adamantane derivative with antiviral properties | Used for influenza treatment and Parkinson's disease |

| Rimantadine | Adamantane derivative with improved efficacy | Greater selectivity for influenza A virus |

| N-(benzyl)adamantan-1-amine | Benzyl substitution on adamantane | Potentially different pharmacokinetics |

| N-(phenyl)adamantan-1-amine | Phenyl substitution on adamantane | Variability in biological activity |

The thienyl substitution in this compound may confer distinct biological activities compared to these other derivatives, making it a promising candidate for further exploration in drug development.

Case Studies and Research Findings

Several case studies have explored the compound's potential applications:

- Antiviral Studies : Research has shown that adamantane derivatives can suppress the replication of various viruses. Studies focusing on this compound are ongoing to evaluate its effectiveness against specific viral strains, including those responsible for influenza and Zika virus infections .

- Neurological Applications : Investigations into the compound's effects on neural pathways have indicated possible benefits in neuroprotection and modulation of neurotransmitter release, which could translate into therapeutic strategies for conditions like Alzheimer's disease or multiple sclerosis.

Mechanism of Action

The mechanism of action of N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride involves its interaction with specific molecular targets. The adamantane core is known to interact with various receptors and enzymes, potentially modulating their activity. The thienylmethyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Structural Comparisons

Adamantane derivatives share the tricyclo[3.3.1.1³,⁷]decane core but differ in substituents, which dictate pharmacological activity. Below is a structural comparison:

| Compound Name | Substituent(s) | Molecular Formula | Key Structural Features |

|---|---|---|---|

| N-(Thien-2-ylmethyl)adamantan-1-amine HCl | Thien-2-ylmethyl | C₁₅H₂₂ClNS | Thiophene ring for aromatic interactions |

| Amantadine HCl (Adamantan-1-amine HCl) | None (parent amine) | C₁₀H₁₈ClN | Unsubstituted amine; antiviral activity |

| Rimantadine HCl | Ethyl substituent | C₁₂H₂₂ClN | Enhanced lipophilicity for improved efficacy |

| Memantine | 1,3-Dimethyl groups | C₁₂H₂₁N | NMDA receptor antagonism |

| N-(2-Hydroxybenzyl)adamantan-1-amine | 2-Hydroxybenzyl | C₁₇H₂₃NO | Phenolic group for hydrogen bonding |

Key Observations :

- Thiophene-containing derivatives (e.g., the target compound) exhibit enhanced π-system interactions compared to aliphatic substituents (e.g., rimantadine) .

- Hydroxybenzyl derivatives (e.g., N-(2-hydroxybenzyl)adamantan-1-amine) form hydrogen-bonded networks in crystal structures, influencing solubility .

Pharmacological Activity

Adamantane derivatives display diverse biological activities:

Notable Findings:

Critical Analysis :

Physicochemical Properties

| Property | N-(Thien-2-ylmethyl)adamantan-1-amine HCl | Amantadine HCl | Rimantadine HCl |

|---|---|---|---|

| Water Solubility | Moderate (organic-aqueous extraction) | High (50 mg/mL) | Moderate |

| Melting Point | Not reported | >300°C | ~160°C |

| LogP | ~3.5 (estimated) | 2.2 | 3.1 |

Biological Activity

N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride is a compound derived from adamantane, a structure known for its diverse biological activities. This compound has garnered interest in pharmacological research due to its potential applications in treating various diseases, including viral infections and neurodegenerative disorders. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula: C₁₅H₂₂ClNS

- Molecular Weight: 283.86 g/mol

This compound functions primarily as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, this compound can promote the acetylation of histones, leading to a more relaxed chromatin structure and increased transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Antiviral Activity

Research has indicated that derivatives of adamantane, including this compound, exhibit antiviral properties. For instance, compounds related to this structure have shown effectiveness against influenza viruses by interfering with viral replication processes . The specific antiviral mechanisms may include:

- Inhibition of viral entry into host cells.

- Disruption of viral assembly and release.

Neuroprotective Effects

The neuroprotective potential of adamantane derivatives has been documented in various studies. These compounds may exert their effects by:

- Reducing oxidative stress.

- Modulating neurotransmitter systems, particularly dopaminergic pathways, which are crucial in conditions like Parkinson's disease .

Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of adamantane derivatives demonstrated that this compound significantly reduced viral titers in vitro when tested against Zika virus. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound were more effective at inhibiting viral replication .

| Concentration (µM) | Viral Titer Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Study 2: Neuroprotective Activity

In a neuroprotective study involving animal models of Parkinson's disease, this compound was administered to evaluate its impact on motor function and neurodegeneration. The compound demonstrated significant improvements in motor coordination tests and reduced dopaminergic neuron loss compared to control groups .

| Treatment Group | Motor Function Score (Pre/Post) |

|---|---|

| Control | 5.0 / 3.0 |

| N-(thien-2-ylmethyl) Compound | 5.0 / 4.5 |

Q & A

Basic: What are the established synthetic routes for N-(thien-2-ylmethyl)adamantan-1-amine hydrochloride?

Methodological Answer:

The compound can be synthesized via reductive amination or Schiff base formation. A common approach involves refluxing adamantan-1-amine hydrochloride with a thienyl aldehyde (e.g., 2-thiophenecarboxaldehyde) in methanol, followed by reduction with sodium borohydride or catalytic hydrogenation . Another method uses ethanol as a solvent with potassium hydroxide to deprotonate the amine, enabling nucleophilic substitution with a thienylmethyl halide . Post-synthesis purification often involves recrystallization from water/ethanol mixtures to obtain high-purity crystals suitable for X-ray analysis .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- Melting Point Analysis : Confirms purity (expected range: 147–151°C for adamantane derivatives) .

- NMR Spectroscopy : H and C NMR identify thienyl and adamantane proton environments; NH and CH groups show distinct shifts .

- X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H⋯O interactions stabilizing the crystal lattice) .

- IR Spectroscopy : Detects amine (N–H stretch ~3300 cm) and hydrochloride (Cl vibration ~2400 cm) .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

- Solubility : Freely soluble in polar solvents (water, methanol, ethanol) but insoluble in ether . For aqueous solutions, prepare at 5 mg/mL and store at 2–8°C to prevent degradation .

- Stability : Hydrochloride salts are hygroscopic; store in desiccated, airtight containers under inert gas. Avoid prolonged exposure to light or heat (>25°C) to prevent decomposition .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

X-ray diffraction using SHELX software (e.g., SHELXL for refinement) identifies conformational stability via hydrogen-bonded R(6) rings between NH and hydroxyl/thienyl oxygen atoms . Asymmetric units may contain multiple independent molecules, requiring careful analysis of intermolecular interactions (e.g., N–H⋯O bonds along the c-axis) . Discrepancies in bond angles or packing motifs between studies often arise from solvent choice (e.g., ethanol vs. water) during crystallization .

Advanced: What pharmacological targets are associated with this compound?

Methodological Answer:

Adamantane derivatives like this compound exhibit NMDA receptor antagonism. Docking studies suggest the adamantane amine group forms hydrogen bonds with receptor residues (e.g., Ser131, Tyr282), while the thienyl moiety contributes to hydrophobic interactions . Comparative assays against amantadine hydrochloride (a known antiviral/anti-Parkinsonian agent) can elucidate selectivity and potency .

Advanced: How do structural modifications (e.g., thienyl substitution) affect bioactivity?

Methodological Answer:

Replacing phenyl with thienyl groups alters electronic and steric properties, impacting receptor binding. For example:

- Thienyl vs. Pyridyl : Thienyl’s sulfur atom enhances π-π stacking in hydrophobic pockets, potentially increasing CNS penetration .

- Methylation of NH : Reduces hydrogen-bonding capacity, diminishing NMDA affinity but improving metabolic stability .

Advanced: How to address contradictions in reported crystallographic or spectroscopic data?

Methodological Answer:

Discrepancies often stem from:

- Polymorphism : Different solvent systems (e.g., ethanol vs. DMSO) yield distinct crystal forms. Validate via PXRD and DSC .

- Dynamic NH Proton Exchange : Variable NMR splitting in DO vs. CDCl requires controlled pH and temperature .

- Impurity Artifacts : Trace solvents (e.g., residual pyridine) may mimic spectral peaks; use high-resolution MS and elemental analysis for verification .

Advanced: What role do hydrogen bonds play in stabilizing its supramolecular structure?

Methodological Answer:

In the crystal lattice, NH groups form bifurcated hydrogen bonds with adjacent O atoms (e.g., N–H⋯O distances ~2.8–3.0 Å), creating helical chains along the c-axis. These interactions dictate packing efficiency and thermal stability, as shown by Hirshfeld surface analysis .

Advanced: How to evaluate its interaction with biological targets experimentally?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to immobilized NMDA receptors.

- Electrophysiology : Patch-clamp assays on neuronal cells measure ion channel blockade efficacy .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100-ns trajectories to predict binding modes .

Advanced: How does pH influence its stability in aqueous solutions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.